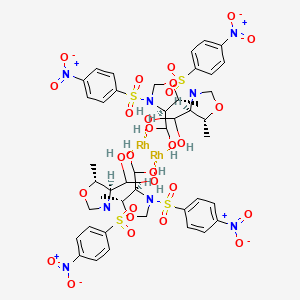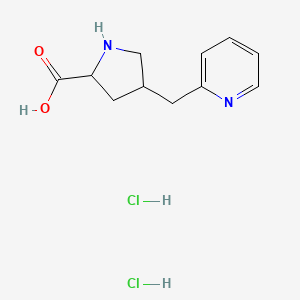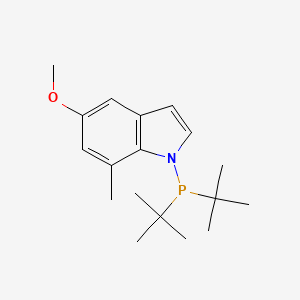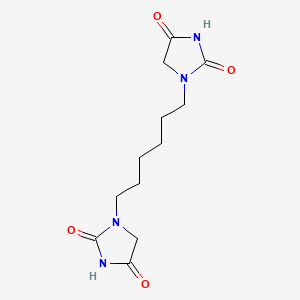![molecular formula C10H11N B12947417 4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)
4,5-dihydro-3H-benzo[c]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-3H-benzo[c]azepine is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is part of the azepine family, which includes various biologically active molecules. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-benzo[c]azepine can be achieved through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This method allows for the formation of the azepine ring in a single step, making it efficient for laboratory synthesis.
Another method involves the reaction of lithiated N-benzyl- and N-allylimines with organic halides or water, leading to the formation of 4,5-dihydro-3H-benzo[c]azepines . This reaction typically occurs under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of one-pot synthesis methods, which combine multiple reaction steps into a single process, can further streamline industrial production .
化学反应分析
Types of Reactions
4,5-Dihydro-3H-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated azepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted azepine compounds .
科学研究应用
4,5-Dihydro-3H-benzo[c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
作用机制
The mechanism of action of 4,5-dihydro-3H-benzo[c]azepine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, some derivatives act as enzyme inhibitors, while others may interact with neurotransmitter receptors to exert their pharmacological effects .
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-1H-benzo[c]azepine
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
4,5-Dihydro-3H-benzo[c]azepine is unique due to its specific ring structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, while benzodiazepines are well-known for their sedative and anxiolytic effects, this compound derivatives may exhibit a broader range of pharmacological activities, including anticonvulsant and antineoplastic properties .
属性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
4,5-dihydro-3H-2-benzazepine |
InChI |
InChI=1S/C10H11N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,8H,3,6-7H2 |
InChI 键 |
GFXAUMBEMYXIPK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C=NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)



![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
